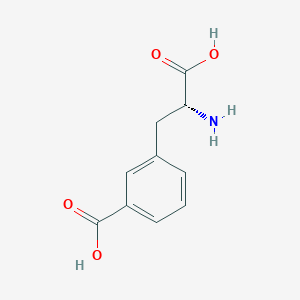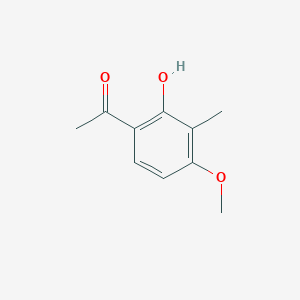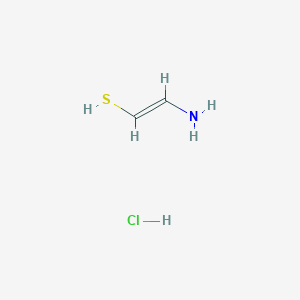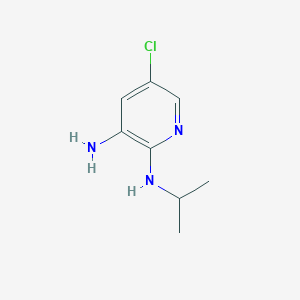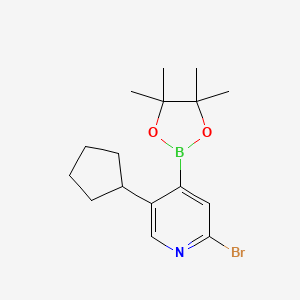
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:
C12H17BBrNO3
This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.
Reaction Conditions::Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester
Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Temperature: Typically performed at room temperature or under mild heating conditions
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.
Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigated for potential pharmacological activities.
Biological Probes: Used to study biological processes.
Materials Science: Used in the preparation of functional materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share structural similarities and may have overlapping applications.
Remember that this information is based on available data, and further research may reveal additional insights
Eigenschaften
Molekularformel |
C16H23BBrNO2 |
|---|---|
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
DDIKIDWDWMKTIT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)


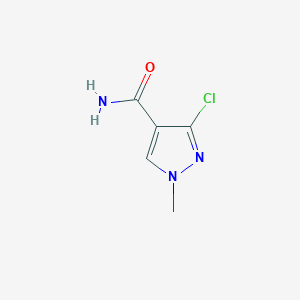

![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
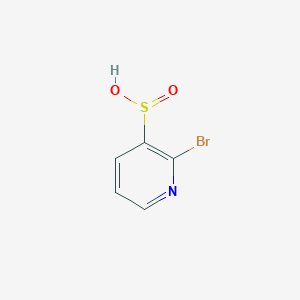
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)
